2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-(trifluoromethyl)pyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine moiety play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 2,2-dimethyl-5-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-1,3-dioxane-4,6-dione stands out due to its unique combination of a trifluoromethyl group and a piperazine ring
Properties
IUPAC Name |
2,2-dimethyl-5-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-16(2)26-14(24)12(15(25)27-16)10-22-5-7-23(8-6-22)13-4-3-11(9-21-13)17(18,19)20/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJIGDJROLCMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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